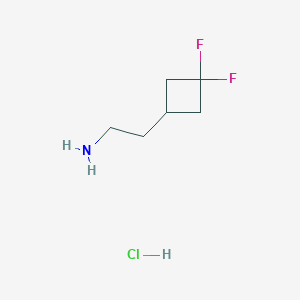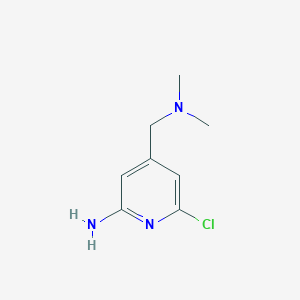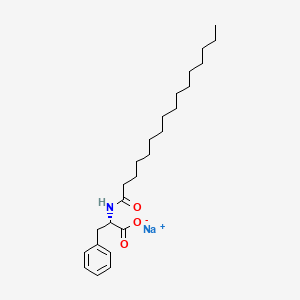
1-(difluoromethyl)-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique properties. The difluoromethyl group (-CF2H) is chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years. A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be complex and varies depending on the specific compound. For example, the structure of “1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride” includes a difluoromethyl group attached to a pyrazole ring .Chemical Reactions Analysis
Difluoromethylation reactions have been revolutionized by the use of N–F class electrophilic fluorinating reagents. These reagents have been used to incorporate fluorine atoms into both pharmaceutically and agrochemically important substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can be quite diverse. For example, they are known to have high lipophilicity and chemical stability .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles : A study by Wang et al. (2020) outlines an efficient synthesis method for substituted 1H-pyrrole-3-carbonitriles through palladium(II)-catalyzed cascade reactions. This method is notable for its high efficiency and ligand-free conditions, making it attractive for various synthetic applications (Wang et al., 2020).
Electrolytic Partial Fluorination : Tajima et al. (2001) report on the anodic fluorination of 2-cyano-1-methylpyrrole, a process that yields fluorinated pyrrole derivatives, demonstrating the potential for selective fluorination in organic synthesis (Tajima et al., 2001).
Biological Activities
Anti-inflammatory Activity : Research by Dholakia (2023) on 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives reveals significant anti-inflammatory activity, highlighting the therapeutic potential of pyrrole derivatives (Dholakia, 2023).
Insecticidal and Acaricidal Activities : Liu et al. (2012) designed and synthesized a series of novel 2-arylpyrrole derivatives, testing them for insecticidal and acaricidal activities. Some compounds showed superior effectiveness compared to the commercial product Chlorfenapyr, suggesting their potential as novel agents for pest control (Liu et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition : Verma et al. (2015) investigated the adsorption and inhibition effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on mild steel in 1 M HCl, finding them to be effective anodic type inhibitors. This study demonstrates the potential of pyrrole derivatives in corrosion protection (Verma et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(difluoromethyl)pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2/c7-6(8)10-3-1-2-5(10)4-9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAODOYDGQCJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246051 | |
| Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559064-15-1 | |
| Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carbonitrile, 1-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1459626.png)
![Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1459628.png)
![Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1459630.png)

![Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459633.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)




![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)